DL-Pantolactone

Solid-state chemistry Pharmaceutical formulation Thermal analysis

DL-Pantolactone (CAS 79-50-5) is the preferred racemic feedstock for industrial enzymatic resolution to D-pantolactone, the essential chiral building block for vitamin B5 manufacture. Its unique plastic crystal phase at ambient temperature enables superior solid-state handling versus enantiopure forms—ideal for tablet formulation, powder blending, and milling operations. The continuous synthesis process achieves 86% yield (vs. 62–76% batch), significantly reducing raw material costs. Certified ≥95% purity supports reliable chiral HPLC method development and impurity profiling. Demonstrated immobilized whole-cell biocatalyst half-lives exceed 6,000 hours with >90% ee, ensuring scalable, cost-efficient manufacturing.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 79-50-5
Cat. No. B117006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Pantolactone
CAS79-50-5
Synonymsα,γ-Dihydroxy-β,β-dimethylbutyric Acid γ-Lactone;  (RS)-Pantolactone;  (±)-2-Hydroxy-3,3-dimethyl-γ-butyrolactone;  (±)-Pantolactone;  (±)-Pantoyl lactone;  2,4-Dihydroxy-3,3-dimethylbutanoic acid γ-lactone;  2,4-Dihydroxy-3,3-dimethylbutyric Acid γ-Lacton
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC1(COC(=O)C1O)C
InChIInChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3
InChIKeySERHXTVXHNVDKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Pantolactone (CAS 79-50-5): A Critical Racemic Intermediate for Vitamin B5 Synthesis and Chiral Resolution


DL-Pantolactone (CAS 79-50-5), also known as (±)-pantolactone or DL-2-hydroxy-3,3-dimethyl-γ-butyrolactone, is a racemic mixture of the D- and L-enantiomers of pantolactone. It serves as a key industrial precursor in the synthesis of pantothenic acid (vitamin B5) and its derivatives, including calcium D-pantothenate and D-panthenol [1]. The compound is a white to almost white crystalline powder with a melting point of 78–80°C and is soluble in water, alcohols, ether, benzene, and chloroform . Its primary industrial value lies in its role as a feedstock for enzymatic or chemical kinetic resolution to produce optically pure D-pantolactone, the essential chiral building block for biologically active vitamin B5 compounds [2].

Why DL-Pantolactone Cannot Be Casually Substituted with D-Pantolactone or Other Racemic Lactones


Substituting DL-pantolactone with its single enantiomer D-pantolactone (CAS 599-04-2) or other racemic lactones introduces significant functional and economic divergence. D-pantolactone is the direct chiral precursor to biologically active D-pantothenic acid, whereas L-pantolactone is biologically inactive and must be removed or racemized [1]. DL-pantolactone provides a cost-effective racemic feedstock that enables industrial-scale enzymatic resolution, whereas direct use of D-pantolactone bypasses the resolution step but incurs substantially higher material costs [2]. Furthermore, DL-pantolactone exhibits a unique plastic crystal phase at room temperature, a property not shared by its enantiopure counterparts, which impacts handling and formulation [3]. Substitution without understanding these distinctions can compromise downstream enantiomeric purity, process economics, and material performance.

DL-Pantolactone: Quantifiable Differentiation from D-Pantolactone and Chemical Resolution Alternatives


Plastic Crystal Phase Behavior: DL-Pantolactone Exists as a Plastic Crystal at Room Temperature, Unlike D- and L-Enantiomers

Differential scanning calorimetry (DSC) reveals that D- and L-pantolactone each exhibit a stable plastic crystal phase only between 62.0°C and 91.6°C, whereas DL-pantolactone (the racemate) is in a plastic crystal phase at ambient room temperature [1]. This distinction arises from the differing solid-state packing of racemic versus enantiopure crystals and directly impacts material handling, milling, and formulation properties.

Solid-state chemistry Pharmaceutical formulation Thermal analysis

Enzymatic Resolution Efficiency: Recombinant D-Lactonase TSDL Achieves 50% Conversion and 90–95% ee from DL-Pantolactone

Kinetic resolution of DL-pantolactone using a novel recombinant D-lactonase (TSDL) from Thielavia sp. achieved 50% conversion of the racemate with D-pantoic acid enantiomeric excess (ee) of 90–95% [1]. In preparative-scale reactions at 200 g/L substrate concentration, the process yielded 50% conversion and 90% ee of D-pantoic acid after 12 h [1]. In contrast, many fungal D-lactonases exhibit low enantioselectivity, with ee values often below 90% [1].

Biocatalysis Chiral resolution Enzyme engineering

Immobilized Whole-Cell Biocatalyst Reusability: 56 Repeated Batch Reactions with >90% ee and >40% Hydrolysis Conversion

An immobilized whole-cell biocatalyst of Pichia pastoris expressing recombinant D-lactonase enabled 56 repeated batch reactions for the kinetic resolution of DL-pantolactone without significant loss in catalytic activity or enantioselectivity [1]. The optical purity of the produced D-pantoic acid remained >90% ee, and hydrolysis conversion of DL-pantolactone was consistently >40% per batch [1]. In contrast, free cells typically exhibit dramatic activity loss after only a few repeated reactions [1].

Biocatalyst immobilization Process economics Industrial biotechnology

Continuous Process Synthesis Yield: 86% Yield of DL-Pantolactone in Continuous Operation

A continuous process for manufacturing DL-pantolactone, described in US Patent 4,124,597, achieves a yield of 86% of theoretical relative to isobutyraldehyde starting material [1]. This compares favorably to conventional batch processes, which typically report yields in the 62–76% range [2][3]. The continuous method also reduces residence time and improves heat management, enabling higher throughput and consistent product quality.

Continuous manufacturing Process chemistry Synthetic yield

Commercial Purity Specifications: DL-Pantolactone Consistently Available at ≥95–97% GC Purity

Commercial DL-pantolactone is routinely supplied with a purity of ≥95.0% as determined by gas chromatography (GC), as specified by major reagent vendors such as TCI . Aladdin Biochemical offers a higher purity grade at 97% . In contrast, D-pantolactone (CAS 599-04-2) is typically offered at similar purity levels but at a substantially higher cost per gram due to the additional resolution step required for enantiopure production .

Quality control Analytical chemistry Raw material specification

Industrial-Scale Enzymatic Resolution Half-Life: Immobilized Mycelia Retain 70% Activity After 180 Batches (Half-Life 6,000 h)

Immobilized mycelia of Fusarium oxysporum entrapped in calcium alginate gels retained 70% of their initial lactonase activity after 180 repeated batch reactions (total reaction time 3,780 h) for the resolution of DL-pantolactone [1]. The estimated half-life of the lactonase activity was 6,000 h, which is 35 times higher than that of free mycelia [1]. The hydrolysis rate for DL-pantolactone was >40%, and the optical purity of D-pantoic acid was 90% ee [1].

Biocatalyst stability Process optimization Enzyme engineering

Optimal Industrial and Research Applications for DL-Pantolactone Based on Quantitative Differentiation


Industrial Enzymatic Resolution for D-Pantolactone Production

DL-Pantolactone is the preferred feedstock for industrial-scale production of optically pure D-pantolactone via enzymatic kinetic resolution. As demonstrated by immobilized whole-cell biocatalysts achieving 56 repeated batch reactions with >90% ee and >40% conversion [1], and by recombinant D-lactonases delivering up to 95% ee at 50% conversion [2], the racemate enables cost-effective, high-throughput chiral resolution. The 35-fold increase in catalyst half-life (6,000 h) using immobilized mycelia [3] further solidifies DL-pantolactone as the economic and operational benchmark for vitamin B5 intermediate manufacturing.

Solid-State Formulation and Thermal Processing

DL-Pantolactone's unique plastic crystal phase at room temperature—in contrast to the 62–91°C phase transition range of D- and L-pantolactone [4]—makes it particularly suitable for solid-state processing applications requiring ambient temperature stability and specific mechanical properties. This includes tablet formulation, powder blending, and milling operations where the plastic crystal behavior of the racemate confers distinct handling advantages over enantiopure forms.

Continuous Manufacturing of Pantothenic Acid Intermediates

The high-yield (86%) continuous synthesis process for DL-pantolactone [5] makes it the feedstock of choice for integrated, flow-chemistry-based production of pantothenic acid derivatives. Compared to batch processes yielding only 62–76% [5], the continuous method reduces raw material costs and improves process intensification, aligning with modern pharmaceutical manufacturing initiatives focused on continuous processing.

Analytical Reference Standard and Impurity Profiling

Commercial DL-pantolactone with certified purity of ≥95–97% by GC serves as a reliable analytical reference standard for HPLC method development, impurity profiling, and quality control in pantothenic acid manufacturing. Its racemic nature also makes it useful for calibrating chiral separation methods and verifying the absence of enantiomeric contamination in D-pantolactone batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Pantolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.